4-Azidobutylamine

Catalog No.
S663981
CAS No.
88192-20-5
M.F
C4H10N4
M. Wt
114.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Azidobutylamine

CAS Number

88192-20-5

Product Name

4-Azidobutylamine

IUPAC Name

4-azidobutan-1-amine

Molecular Formula

C4H10N4

Molecular Weight

114.15 g/mol

InChI

InChI=1S/C4H10N4/c5-3-1-2-4-7-8-6/h1-5H2

InChI Key

LFMZGBHJJNIRKH-UHFFFAOYSA-N

SMILES

Array

Synonyms

1-Azido-4-aminobutane; 4-Azido-1-butanamine

Canonical SMILES

C(CCN=[N+]=[N-])CN

4-Azidobutylamine (CAS: 88192-20-5) is a highly versatile heterobifunctional linker featuring a primary amine and an azide group separated by a flexible four-carbon alkyl chain. In industrial and laboratory procurement, it serves as a critical building block for PROTAC synthesis, bioconjugation, and nanomaterial functionalization . The molecule enables seamless integration of amine-reactive chemistries (such as NHS-ester coupling or reductive amination) with azide-alkyne cycloadditions (CuAAC or SPAAC). Unlike generic aliphatic amines, 4-azidobutylamine is specifically procured for its optimal spacer length, which balances steric relief with aqueous processability, making it a benchmark reagent for synthesizing click-ready macromolecules, targeted degraders, and functionalized surfaces .

Substituting 4-azidobutylamine with shorter (e.g., 2-azidoethylamine) or longer (e.g., 6-azidohexylamine) analogs introduces severe procurement and process liabilities. Shorter two-carbon spacers not only suffer from restricted conformational flexibility—leading to steric clashes at solid-liquid interfaces or within enzymatic pockets—but also present significant handling risks due to their potent mutagenicity, which mimics inorganic azide [1]. Conversely, extending the aliphatic chain to six carbons drastically increases hydrophobicity, causing poor solubility, premature precipitation in aqueous PROTAC formulations, and hydrophobic aggregation during polymer crosslinking . Therefore, generic substitution compromises both the safety profile of the scale-up process and the thermodynamic stability of the final conjugate.

Scale-Up Safety: Attenuated Mutagenicity in Precursor Handling

During industrial scale-up, the toxicity profile of azide-containing precursors dictates handling protocols and compliance costs. In standard Ames test models (S. typhimurium) evaluating azide metabolite conversion, 2-azidoethylamine exhibits potent mutagenicity with an efficiency and spectrum comparable to inorganic azide [1]. In stark contrast, 4-azidobutylamine is classified as weakly or non-mutagenic under the same conditions [1].

Evidence DimensionMutagenic potential (Ames test)
Target Compound DataClassified as weakly or non-mutagenic
Comparator Or Baseline2-Azidoethylamine (highly mutagenic, equivalent to inorganic azide)
Quantified DifferenceQualitative elimination of potent mutagenic activity
ConditionsS. typhimurium metabolic conversion assays

Eliminating potent mutagens from the synthetic supply chain drastically reduces Environmental, Health, and Safety (EHS) compliance costs and handling risks during procurement and scale-up.

Optimal Hydrophilic-Lipophilic Balance for Aqueous Processability

Linker hydrophobicity directly impacts the processability of PROTACs and bioconjugates in aqueous media. 4-Azidobutylamine maintains clear solutions (≥ 2.08 mg/mL) in standard aqueous co-solvent formulations without inducing aggregation . By comparison, extending the spacer to six carbons (6-azidohexylamine) significantly increases the LogP, which limits solubility in organic/aqueous mixtures and induces hydrophobic collapse during polymer crosslinking and formulation [1].

Evidence DimensionAqueous solubility and aggregation behavior
Target Compound DataMaintains clear solutions (≥ 2.08 mg/mL) in standard co-solvents
Comparator Or Baseline6-Azidohexylamine (induces poor solubility and hydrophobic aggregation)
Quantified DifferencePrevention of premature precipitation in aqueous media
ConditionsPROTAC formulation and aqueous polymer crosslinking

Selecting the C4 spacer prevents costly material loss due to premature precipitation during complex PROTAC formulation and aqueous bioconjugation.

Steric Relief for High-Yield Click Chemistry at Interfaces

When functionalizing sterically constrained environments, spacer length dictates coupling efficiency. In DNA methyltransferase (M.HhaI) labeling and multi-walled carbon nanotube (MWCNT) functionalization, the four-carbon spacer of 4-azidobutylamine provides sufficient steric relief to enable complete coupling turnover [1]. Conversely, bulkier or shorter linkers (e.g., 8-modified N-adenosylaziridine) fail to couple efficiently, yielding nearly 0% protection or functionalization due to severe steric clash at the solid-liquid interface or within the enzymatic pocket [1].

Evidence DimensionCoupling efficiency / Steric accessibility
Target Compound DataComplete coupling turnover / >90% yield on solid surfaces
Comparator Or BaselineShorter/bulkier linkers (nearly 0% coupling due to steric clash)
Quantified DifferenceShift from near 0% to complete coupling turnover
ConditionsCuAAC on MWCNTs and M.HhaI enzymatic pockets

The four-carbon spacer guarantees the exact steric relief required to achieve quantitative yields in solid-phase or sterically constrained bioconjugations, minimizing reagent waste.

PROTAC Linker Synthesis and Formulation

Ideal for constructing targeted protein degraders where the C4 chain maintains the necessary hydrophilic-lipophilic balance to prevent aqueous precipitation during formulation, outperforming more hydrophobic C6 alternatives .

Industrial-Scale Click Chemistry Libraries

Selected for industrial-scale combinatorial chemistry and peptoid synthesis due to its non-mutagenic handling profile, drastically reducing EHS compliance costs compared to shorter, highly mutagenic two-carbon azidoamines [1].

Nanomaterial Surface Functionalization

The preferred linker for grafting onto multi-walled carbon nanotubes (MWCNTs) or polydopamine-coated magnetic nanoparticles, providing sufficient steric relief to ensure near-quantitative yields in subsequent CuAAC click reactions[2].

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

114.090546336 Da

Monoisotopic Mass

114.090546336 Da

Heavy Atom Count

8

Other CAS

88192-20-5

Wikipedia

1-Butanamine, 4-azido-

Dates

Last modified: 08-15-2023

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